molecular formula C10H11ClF3NO B13054161 (1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL

(1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13054161
M. Wt: 253.65 g/mol
InChI Key: NTQNPJYDNPLNMR-MLUIRONXSA-N
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Description

This compound is a chiral amino alcohol featuring a 3-chloro-4-(trifluoromethyl)phenyl substituent. The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, while the amino alcohol backbone may facilitate hydrogen bonding in biological systems.

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

(1S,2R)-1-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-2-3-7(8(11)4-6)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m1/s1

InChI Key

NTQNPJYDNPLNMR-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=C(C=C1)C(F)(F)F)Cl)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)C(F)(F)F)Cl)N)O

Origin of Product

United States

Preparation Methods

Asymmetric Aminohydroxylation

One common approach involves asymmetric aminohydroxylation of the corresponding styrene derivative bearing the 3-chloro-4-(trifluoromethyl)phenyl group. This method uses chiral ligands and osmium-based catalysts to introduce the amino and hydroxyl groups across the alkene bond with high stereoselectivity.

  • Reaction conditions: Typically conducted in aqueous-organic solvent mixtures under mild temperatures.
  • Catalysts: Chiral ligands such as (DHQ)2PHAL or related derivatives with osmium tetroxide.
  • Outcome: High enantiomeric excess (ee) of the (1S,2R)-amino alcohol product.
  • Advantages: Direct introduction of both functional groups in a single step with stereochemical control.

Chiral Auxiliary-Based Synthesis

Another method employs chiral auxiliaries attached to the starting material to direct the stereochemistry during nucleophilic addition reactions.

  • Starting material: 3-chloro-4-(trifluoromethyl)benzaldehyde or related derivatives.
  • Steps:
    • Formation of a chiral imine or oxazolidinone intermediate.
    • Nucleophilic addition of a suitable reagent (e.g., organometallic species) to introduce the amino group.
    • Subsequent reduction or hydrolysis to yield the amino alcohol.
  • Advantages: High stereocontrol, scalability for industrial synthesis.

Use of Isocyanate Intermediates and Polymorph Crystallization

Patent literature describes preparation involving isocyanate intermediates and crystallization techniques to obtain high-purity polymorphs of related compounds with similar substitution patterns.

  • Reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with suitable amine intermediates.
  • Use of solvents such as dimethyl sulfoxide (DMSO) and methanol for crystallization and purification.
  • Cooling steps at controlled temperatures (-15 to -25 °C) to yield crystalline polymorphs with defined stereochemistry.
  • Slurrying and filtration steps to enhance purity and remove impurities.

Reaction Conditions and Optimization

Step Typical Conditions Notes
Asymmetric aminohydroxylation Aqueous-organic solvent, room temperature Use of chiral osmium catalysts for stereocontrol
Chiral auxiliary addition Anhydrous solvents, low temperature Requires chiral auxiliary attachment and removal
Resolution Crystallization from alcohol solvents Time-consuming; dependent on salt formation efficiency
Crystallization of polymorphs DMSO/methanol, cooling to -15 to -25 °C Enhances purity and stereochemical stability

Summary of Key Research Findings

  • The presence of the trifluoromethyl and chloro substituents on the phenyl ring significantly affects the reactivity and stereochemical outcome of the synthesis.
  • Asymmetric catalytic methods offer the most efficient route to the (1S,2R) stereoisomer with high enantiomeric purity.
  • Crystallization techniques are essential for purification and obtaining stable polymorphic forms.
  • Industrial-scale synthesis requires optimization of solvent systems, temperature control, and catalyst loading to maximize yield and purity.

Comparative Table of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Enantiomeric Excess (ee) (%)
Asymmetric Aminohydroxylation Direct stereoselective formation; fewer steps Requires expensive catalysts 70-85 >95
Chiral Auxiliary Synthesis High stereocontrol; scalable Multi-step; auxiliary removal needed 60-75 90-98
Resolution of Racemates Simple equipment; classical approach Low efficiency; waste of undesired enantiomer 40-60 99 (after separation)
Isocyanate Intermediate Route Allows polymorph control; high purity Complex purification steps 65-80 >90

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

The major products formed from these reactions include imines, nitriles, cyclohexane derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in therapeutic applications.

Anticancer Activity

The compound has shown potential as an inhibitor of specific kinases involved in cancer cell proliferation. Notably, it may inhibit the c-KIT kinase, which plays a crucial role in gastrointestinal stromal tumors (GISTs) and other malignancies.

Anti-inflammatory Properties

Similar compounds have demonstrated anti-inflammatory effects by modulating cytokine production. This modulation can influence signaling pathways associated with inflammation, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Effects

Emerging research indicates that derivatives of this compound may inhibit bacterial growth, potentially leading to applications in treating infections.

Data Table: Biological Activities

Activity TypeMechanismReference
Anticancerc-KIT kinase inhibition
Anti-inflammatoryCytokine modulation
AntimicrobialBacterial growth inhibition

Case Studies

Several studies have highlighted the biological activities of (1S,2R)-1-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-ol and its derivatives:

Case Study on c-KIT Inhibition

A study demonstrated that compounds structurally similar to (1S,2R)-1-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-ol effectively inhibited c-KIT kinase activity, leading to reduced cell proliferation in GIST cell lines.

Anti-inflammatory Research

Research indicated that this compound could modulate cytokine levels in vitro, suggesting its potential as an anti-inflammatory agent. The findings support further exploration into its therapeutic use for conditions characterized by chronic inflammation.

Antimicrobial Testing

In vitro studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. The results suggest potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with enzymes or receptors, while the trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

Compound A: (1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL

  • Molecular Formula: C₁₀H₁₁ClF₃NO
  • Molecular Weight : 253.65 g/mol
  • CAS : 1212998-44-1
  • Key Differences: Chloro group at the 2-position vs. 3-position in the target compound.

Compound B: (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL

  • Molecular Formula: C₁₀H₁₂F₃NOS
  • Molecular Weight : 265.27 g/mol
  • CAS : 1270385-18-6
  • Key Differences :
    • Trifluoromethylthio (SCF₃) replaces 3-chloro-4-(CF₃) .
    • Higher lipophilicity (LogP) due to the sulfur-containing group, which may improve membrane permeability but reduce solubility.

Functional Group Variants

Compound C: (S)-2-(4-Trifluoromethyl-phenyl-amino)-propan-1-ol

  • Molecular Formula: C₁₀H₁₂F₃NO
  • Molecular Weight : 219.20 g/mol
  • CAS: Not specified
  • Key Differences: Amino group on the propanol chain instead of the phenyl ring.

Compound D: Thiourea Derivatives (e.g., N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dipentylamino)cyclohexyl]thiourea)

  • Molecular Formula : C₂₅H₃₇F₆N₃S
  • Molecular Weight : 525.63 g/mol
  • CAS : 1429516-79-9
  • Key Differences: Thiourea core replaces amino alcohol. Enhanced hydrogen-bonding capacity and conformational rigidity due to the cyclohexyl-dipentylamino group, likely influencing receptor binding kinetics.

Structural Analogues in Catalogs

Compound E : N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]thiourea

  • Molecular Formula : C₁₈H₁₄F₆N₂OS
  • Molecular Weight : 420.37 g/mol
  • CAS : 871828-95-4
  • Lower molecular weight but higher complexity in stereoelectronic effects compared to the target compound.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
Target Compound C₁₀H₁₁ClF₃NO 253.65 Not provided 3-Cl, 4-CF₃, (1S,2R) configuration
Compound A (Positional) C₁₀H₁₁ClF₃NO 253.65 1212998-44-1 2-Cl, 4-CF₃
Compound B (SCF₃) C₁₀H₁₂F₃NOS 265.27 1270385-18-6 4-SCF₃
Compound D (Thiourea) C₂₅H₃₇F₆N₃S 525.63 1429516-79-9 Bis(trifluoromethyl), dipentylamino

Research Findings and Implications

  • Substituent Position : The 3-chloro-4-CF₃ configuration in the target compound may offer optimal steric bulk for receptor interactions compared to 2-chloro isomers .
  • Functional Groups: Thiourea derivatives exhibit higher binding affinities in enzyme assays due to their hydrogen-bonding capacity, but amino alcohols like the target compound may have better pharmacokinetic profiles .
  • Chirality: The (1S,2R) configuration is critical for activity in chiral environments, as seen in related amino alcohols used in beta-blocker synthesis .

Biological Activity

(1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL, a compound featuring a trifluoromethyl group and an amino alcohol structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by the following chemical properties:

  • IUPAC Name : (1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
  • CAS Number : 1212998-44-1
  • Molecular Formula : C10H10ClF3N2O
  • Molecular Weight : 264.65 g/mol

The biological activity of (1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo synthesis of pyrimidines. This inhibition can lead to antiproliferative effects against certain pathogens, including Plasmodium falciparum, the causative agent of malaria .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives with similar structures exhibit significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, suggesting that (1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL may share these properties .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group at the para position on the phenyl ring enhances the compound's lipophilicity and potency. SAR studies have indicated that modifications in this region can significantly affect biological activity:

ModificationEffect on Activity
Trifluoromethyl groupIncreases potency against DHODH
Chlorine substitutionModulates binding affinity and selectivity
Hydroxyl groupInfluences solubility and pharmacokinetics

Case Studies

Several studies have explored the biological activity of compounds related to (1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL:

Case Study 1: Antimalarial Activity

A study demonstrated that compounds structurally similar to (1S,2R)-1-Amino exhibited potent antimalarial activity against both blood and liver stages of P. falciparum. The lead compound showed an IC50 value in the nanomolar range, indicating strong efficacy .

Case Study 2: Antibacterial Properties

Research involving pyrrole derivatives highlighted that modifications leading to increased hydrophobicity enhanced antibacterial activity against resistant strains. The MIC values ranged from 3.12 to 12.5 μg/mL for various derivatives, suggesting that similar modifications may improve the efficacy of (1S,2R)-1-Amino .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling (1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods or ensure lab ventilation exceeds 6 air changes/hour to mitigate inhalation risks .
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A for eye irritation) .
  • Storage : Store at 2–8°C in sealed containers to avoid moisture absorption and degradation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent environmental release .

Q. Which spectroscopic techniques are optimal for characterizing the stereochemistry of this compound?

  • Methodological Answer :

  • 1H/19F NMR : Assign diastereotopic protons and trifluoromethyl splitting patterns (e.g., 2JH-F coupling constants ~47 Hz, as seen in analogous fluorinated amino alcohols) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as in ’s use for oxazoline derivatives) .
  • Polarimetry : Measure optical rotation ([α]D) to confirm enantiopurity, with typical values >99% ee for chiral amino alcohols .

Intermediate Research Questions

Q. How can enantiomeric purity be validated during synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) and 0.1% TFA; retention times vary by stereoisomer .
  • Mosher’s Ester Analysis : Derivatize the amino group with (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) and compare <sup>19</sup>F NMR shifts .
  • Control Experiments : Compare synthetic yields with/without chiral catalysts (e.g., Jacobsen’s thiourea catalysts) to assess stereoselectivity .

Q. What synthetic routes achieve high stereoselectivity for the (1S,2R) configuration?

  • Methodological Answer :

  • Asymmetric Catalysis : Employ Sharpless epoxidation or Noyori transfer hydrogenation for β-amino alcohol frameworks .
  • Chiral Auxiliaries : Use (S)-proline to induce stereochemistry during imine formation, followed by reduction (e.g., NaBH4/CeCl3) .
  • Dynamic Resolution : Optimize reaction conditions (pH, solvent) to favor crystallization of the desired diastereomer .

Advanced Research Questions

Q. How can computational modeling predict solvent effects on conformational stability?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model torsional angles and hydrogen bonding in solvents (e.g., DMSO vs. chloroform) .
  • MD Simulations : Run 50 ns trajectories in GROMACS to assess solvent interactions with the chloro-trifluoromethyl group .
  • Solvent Parameters : Correlate Kamlet-Taft π* (polarizability) with energy barriers for rotamer interconversion .

Q. How should contradictory catalytic activity data be analyzed in structure-activity studies?

  • Methodological Answer :

  • Statistical Validation : Apply Grubbs’ test to identify outliers in turnover frequency (TOF) datasets .
  • Kinetic Profiling : Compare Arrhenius plots under varying temperatures to isolate rate-limiting steps (e.g., substrate binding vs. C–N bond formation) .
  • Steric Maps : Generate Hirshfeld surfaces (CrystalExplorer) to identify substituent crowding effects on catalytic pockets .

Notes on Evidence

  • Safety protocols are extrapolated from structurally similar compounds with trifluoromethyl and chloro substituents .
  • Stereochemical data rely on analogous amino alcohols (e.g., ’s (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol) .
  • Computational strategies are generalized from PubChem/ECHA datasets .

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